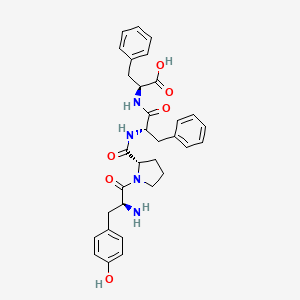

H-Tyr-Pro-Phe-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Tyr-Pro-Phe-Phe-OH, également connu sous le nom de L-Tyrosyl-L-prolyl-L-phénylalaninyl-L-phénylalanine, est un tétrapeptide composé des acides aminés tyrosine, proline et deux résidus de phénylalanine. Ce composé est d'un intérêt significatif en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale et la recherche peptidique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Tyr-Pro-Phe-Phe-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales comprennent :

Fixation du premier acide aminé : Le résidu tyrosine est fixé à la résine.

Déprotection et couplage : Le groupe protecteur sur l'acide aminé est retiré, et le prochain acide aminé (proline) est couplé à l'aide d'un agent de couplage tel que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Répétition : Les étapes de déprotection et de couplage sont répétées pour les résidus de phénylalanine.

Clivage et purification : Le peptide complet est clivé de la résine et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound peut impliquer la SPPS à grande échelle ou la synthèse en phase liquide. Le choix de la méthode dépend de facteurs tels que l'échelle de production souhaitée, le coût et les exigences de pureté. La synthèse en phase liquide peut être avantageuse pour la production à grande échelle en raison de sa capacité d'adaptation et de son potentiel d'automatisation.

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-Pro-Phe-Phe-OH peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler les liaisons disulfures si elles sont présentes dans des versions modifiées du peptide.

Substitution : Le groupe hydroxyle phénolique de la tyrosine peut subir des réactions de substitution, telles que la nitration ou la sulfonation.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le periodate peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : La nitration peut être obtenue à l'aide d'acide nitrique, tandis que la sulfonation peut être effectuée avec un complexe de trioxyde de soufre et de pyridine.

Principaux produits formés

Oxydation : Dityrosine et autres dérivés oxydés de la tyrosine.

Réduction : Formes réduites du peptide avec des liaisons disulfures clivées.

Substitution : Dérivés de la tyrosine nitrés ou sulfonés.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Etudié pour son rôle potentiel dans la signalisation cellulaire et les interactions protéiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les activités anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de systèmes d'administration de médicaments.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Par exemple, il peut interagir avec les récepteurs opioïdes, influençant la perception de la douleur et d'autres processus physiologiques.

Applications De Recherche Scientifique

H-Tyr-Pro-Phe-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mécanisme D'action

The mechanism of action of H-Tyr-Pro-Phe-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes.

Comparaison Avec Des Composés Similaires

Composés similaires

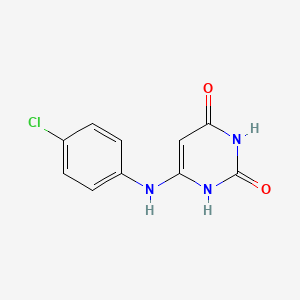

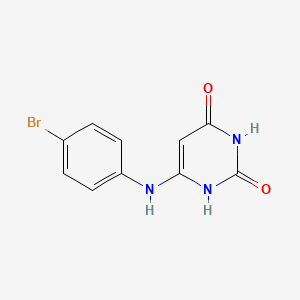

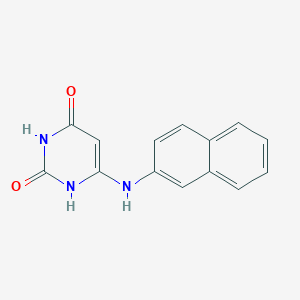

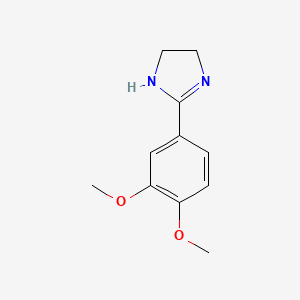

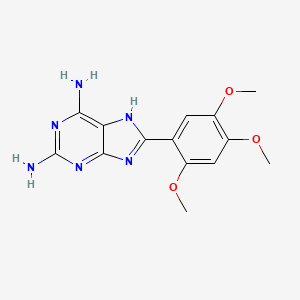

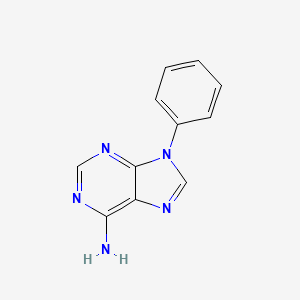

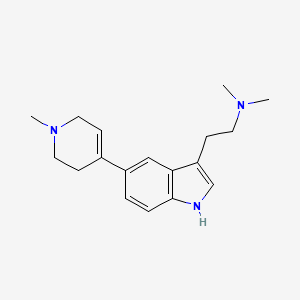

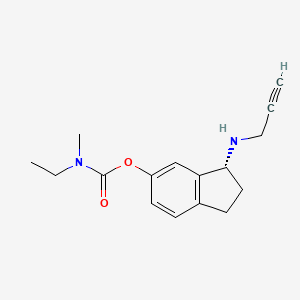

H-Tyr-Tic-Phe-Phe-OH : Un ligand sélectif du récepteur δ-opioïde présentant à la fois des propriétés agonistes et antagonistes.

H-Tyr-Pro-Trp-Phe-NH2 : Connu sous le nom d'endomorphine 1, un peptide opioïde endogène puissant.

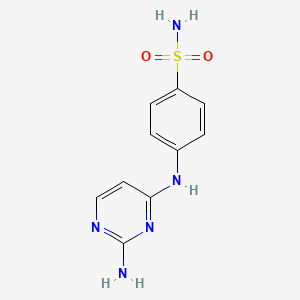

H-Tyr-Phe-OH : Un inhibiteur actif par voie orale de l'enzyme de conversion de l'angiotensine (ECA) ayant des applications thérapeutiques potentielles.

Unicité

H-Tyr-Pro-Phe-Phe-OH est unique en raison de sa séquence spécifique et de sa combinaison d'acides aminés, qui confèrent des activités biologiques distinctes et des applications thérapeutiques potentielles. Sa capacité à interagir avec plusieurs cibles moléculaires et à subir diverses modifications chimiques en fait un composé polyvalent pour la recherche et le développement.

Propriétés

Numéro CAS |

213768-49-1 |

|---|---|

Formule moléculaire |

C32H36N4O6 |

Poids moléculaire |

572.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C32H36N4O6/c33-25(18-23-13-15-24(37)16-14-23)31(40)36-17-7-12-28(36)30(39)34-26(19-21-8-3-1-4-9-21)29(38)35-27(32(41)42)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,37H,7,12,17-20,33H2,(H,34,39)(H,35,38)(H,41,42)/t25-,26-,27-,28-/m0/s1 |

Clé InChI |

SDJCVHZDMZOUDX-LJWNLINESA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |

Séquence |

YPFF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B3062224.png)

![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)

![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)

![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)

![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)